molecular formula C12H11NO3 B13593237 methyl 3-(1H-indol-5-yl)-3-oxopropanoate

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

Cat. No.: B13593237
M. Wt: 217.22 g/mol
InChI Key: XMSHPUKBSQOFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-5-yl)-3-oxopropanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indoles, which can exhibit enhanced biological activities .

Scientific Research Applications

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-indol-5-yl)-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(1H-indol-5-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)7-11(14)9-2-3-10-8(6-9)4-5-13-10/h2-6,13H,7H2,1H3

InChI Key

XMSHPUKBSQOFNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.